molecular formula C24H23ClN2O5 B11586845 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(2-chlorophenoxy)methyl]furan-2-yl}methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(2-chlorophenoxy)methyl]furan-2-yl}methanone

Cat. No.: B11586845
M. Wt: 454.9 g/mol
InChI Key: VBMWOZQJJGTERD-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE is a complex organic compound that features a combination of benzodioxole, chlorophenoxy, furan, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the chlorophenoxy moiety: This involves the reaction of 2-chlorophenol with an appropriate alkylating agent.

    Construction of the furan ring: This can be synthesized via the cyclization of a suitable precursor such as a 1,4-dicarbonyl compound.

    Formation of the piperazine ring: This is typically synthesized through the reaction of ethylenediamine with a dihaloalkane.

    Coupling reactions: The final compound is formed by coupling the intermediate products through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors in the nervous system, modulating their activity.

    Signal Transduction Pathways: The compound may affect cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE
  • 1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL
  • 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C24H23ClN2O5

Molecular Weight

454.9 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-[(2-chlorophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C24H23ClN2O5/c25-19-3-1-2-4-20(19)29-15-18-6-8-22(32-18)24(28)27-11-9-26(10-12-27)14-17-5-7-21-23(13-17)31-16-30-21/h1-8,13H,9-12,14-16H2

InChI Key

VBMWOZQJJGTERD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(O4)COC5=CC=CC=C5Cl

Origin of Product

United States

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